Calcium plumbate

説明

Calcium plumbate is an inorganic chemical compound with the formula Ca₂PbO₄ . It has been extensively used as an anticorrosive pigment in paints and coatings. The compound is known for its ability to provide protection against rust and corrosion, making it valuable in industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Calcium plumbate is typically synthesized by the reaction of calcium oxide (CaO) and lead oxide (PbO) at high temperatures in the presence of excess oxygen. This reaction forms this compound as the primary product .

Industrial Production Methods: Recent research indicates that this compound can also be prepared using sol-gel methodology. This method involves the formation of a gel from a solution and subsequent heat treatment to produce the desired compound. The sol-gel method offers advantages such as high homogeneity and smaller grain size compared to traditional solid-state reactions .

化学反応の分析

Types of Reactions: Calcium plumbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.

Substitution: Substitution reactions can occur when this compound reacts with other metal oxides or salts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state compounds, while reduction can yield lower oxidation state products .

科学的研究の応用

Anticorrosive Pigment in Coatings

Overview : Calcium plumbate is primarily recognized for its role as an anticorrosive pigment in paints and coatings. It serves as a substitute for traditional lead-based pigments, providing effective corrosion resistance while adhering to modern safety standards.

Mechanism of Action : The compound operates through a dual mechanism:

- Basic Properties : It passivates cathodic areas on metal surfaces, thereby reducing the electrochemical reactions that lead to corrosion.

- Oxidizing Properties : this compound interacts with linseed oil to form a protective film that enhances adhesion and durability of the paint .

Performance Comparison : Compared to other pigments like red lead and zinc chromate, this compound offers superior performance due to its ability to provide both basic and oxidizing characteristics, which are essential for effective rust inhibition .

Cement and Concrete Formulations

Research Applications : Recent studies have investigated this compound's potential use in cement and concrete formulations. Its incorporation into these materials can enhance durability and mechanical properties while potentially reducing the environmental impact associated with traditional cement production.

Case Studies :

- Durability Testing : In laboratory settings, this compound-modified concrete has shown improved resistance to chemical attack and better mechanical strength compared to conventional concrete mixes.

- Environmental Impact : The use of this compound may contribute to lower carbon emissions during the cement curing process, aligning with sustainable construction practices.

Environmental Remediation

This compound has also been explored for its potential in environmental applications, particularly in the remediation of lead-contaminated sites.

Mechanism of Action : The compound can absorb lead ions from contaminated soils or water, effectively reducing bioavailability and toxicity. This property is particularly valuable in areas where lead pollution poses significant health risks.

Case Studies :

- Lead Absorption Studies : Research has demonstrated that this compound can effectively sequester lead from aqueous solutions, making it a candidate for use in water treatment systems aimed at removing heavy metals from industrial effluents .

- Soil Remediation Trials : Field trials have indicated that amendments with this compound can reduce lead concentrations in contaminated soils, promoting safer agricultural practices in affected regions .

作用機序

The mechanism by which calcium plumbate exerts its effects involves its basic and oxidizing characteristics. In anticorrosive applications, it forms a protective film on metal surfaces, preventing oxidation and rust formation. The compound interacts with linseed oil in paints to enhance film-forming properties and provide long-lasting protection .

類似化合物との比較

Red Lead (Pb₃O₄): Used as an anticorrosive pigment but has higher toxicity compared to calcium plumbate.

Lead Chromate (PbCrO₄): Another anticorrosive pigment with similar applications but different chemical properties.

Zinc Chromate (ZnCrO₄): Used in anticorrosive coatings but has different environmental and health impacts.

Uniqueness of this compound: this compound is unique due to its combination of basic and oxidizing characteristics, which provide effective rust inhibition. Its use as a substitute for red lead in primers highlights its importance in reducing lead toxicity while maintaining anticorrosive properties .

生物活性

Calcium plumbate, an inorganic compound with the formula (or sometimes represented as ), has been widely used in various applications, primarily as an anticorrosive pigment in paints and coatings. However, its biological activity, particularly in terms of toxicity and environmental impact, has garnered significant attention due to the presence of lead—a well-known toxic heavy metal.

This compound is synthesized through the reaction of calcium oxide (CaO) and lead oxide (PbO) at elevated temperatures in an oxygen-rich environment. This compound's structure allows it to engage in various chemical interactions that are pertinent to its biological activity.

Toxicology and Health Effects

The primary concern regarding this compound arises from its lead content. Lead is a potent neurotoxin that can cause severe health issues, particularly in children. The biological activity of this compound can be summarized as follows:

- Lead Poisoning : Exposure to lead can result in neurological damage, developmental delays in children, and a range of other health problems including cardiovascular and renal effects. Studies have shown that even low levels of lead exposure can adversely affect IQ and cognitive function in children .

- Bioaccumulation : Lead tends to bioaccumulate in living organisms, leading to chronic exposure even at low concentrations. This accumulation poses risks not only to humans but also to wildlife and ecosystems .

Table 1: Health Effects of Lead Exposure

| Exposure Level | Health Effects |

|---|---|

| Low (10 µg/dl) | Decreased IQ, behavioral deficits |

| Moderate (20-40 µg/dl) | Neurological impairment, renal dysfunction |

| High (>40 µg/dl) | Severe neurological damage, potential mortality |

Environmental Impact

This compound's environmental impact is significant due to its persistence and toxicity:

- Soil Contamination : this compound can leach into soils, contributing to long-term contamination. Studies have indicated that lead from this compound can remain in the environment for extended periods, affecting plant growth and soil health .

- Aquatic Toxicity : Lead compounds are toxic to aquatic life. Research has demonstrated that lead can accumulate in fish and other aquatic organisms, leading to ecological imbalances .

Case Studies

Several studies have investigated the effects of this compound on both human health and the environment:

- Lead Exposure in Children : A longitudinal study tracked blood lead levels in children exposed to environments with high concentrations of lead paint containing this compound. Results indicated a correlation between elevated blood lead levels and decreased cognitive performance .

- Soil Analysis : Research conducted on urban soils revealed significant levels of lead contamination linked to historical use of lead-based paints. Soil samples showed that areas with high concentrations of this compound corresponded with increased lead levels .

- Ecotoxicological Studies : Laboratory studies assessed the impact of this compound on aquatic organisms. Results indicated that exposure led to reduced survival rates and reproductive success among species such as fish and amphibians .

Research Findings

Recent advancements in analytical techniques have improved our understanding of this compound's biological activity:

- Analytical Methods : Techniques such as laser-ablation inductively-coupled plasma mass spectrometry (LA-ICP-MS) have been employed to analyze trace elements in contaminated soils and biological tissues, providing insights into the bioavailability of lead from this compound .

- Mitigation Strategies : Research is ongoing into alternative materials that could replace this compound in industrial applications to minimize environmental contamination while maintaining performance standards .

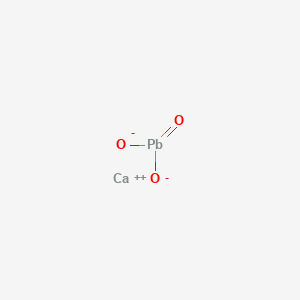

特性

IUPAC Name |

calcium;dioxido(oxo)lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.3O.Pb/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCKYDWIGITWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Pb](=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO3Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301047775 | |

| Record name | Calcium plumbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12013-69-3, 12774-29-7 | |

| Record name | Plumbate (PbO44-), calcium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium plumbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301047775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium lead tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。